ETHYL 4-(AMINOCARBONYL)-5-[(4-CHLOROBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE
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Overview
Description
ETHYL 4-(AMINOCARBONYL)-5-[(4-CHLOROBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, an aminocarbonyl group, and a chlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(AMINOCARBONYL)-5-[(4-CHLOROBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method involves the acylation of a thiophene derivative with 4-chlorobenzoyl chloride, followed by the introduction of an aminocarbonyl group through a nucleophilic substitution reaction. The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(AMINOCARBONYL)-5-[(4-CHLOROBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorobenzoyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
ETHYL 4-(AMINOCARBONYL)-5-[(4-CHLOROBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(AMINOCARBONYL)-5-[(4-CHLOROBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(4-chlorobenzoyl)amino]acetate
- Ethyl [2-amino-3-(4-chlorobenzoyl)phenyl]acetate
Uniqueness
ETHYL 4-(AMINOCARBONYL)-5-[(4-CHLOROBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups and its thiophene ring structure
Properties
Molecular Formula |
C16H15ClN2O4S |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
ethyl 4-carbamoyl-5-[(4-chlorobenzoyl)amino]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C16H15ClN2O4S/c1-3-23-16(22)12-8(2)11(13(18)20)15(24-12)19-14(21)9-4-6-10(17)7-5-9/h4-7H,3H2,1-2H3,(H2,18,20)(H,19,21) |
InChI Key |
DDQXYUZZYHNLCW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)N)C |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)N)C |
Origin of Product |
United States |
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